1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one

Anti-proliferative activity Cancer research Structure-activity relationship

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one is a synthetic azabicyclic compound with the CAS registry number 122080-98-2 and molecular formula C14H17NO3S. It features a constrained bicyclo[3.2.0]heptane core structure, incorporating a ketone functionality at the 7-position and a tosyl (4-methylbenzenesulfonyl) protecting group on the nitrogen atom.

Molecular Formula C14H17NO3S
Molecular Weight 279.36 g/mol
Cat. No. B11714947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one
Molecular FormulaC14H17NO3S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C
InChIInChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3
InChIKeyHCNLPXBIOQMAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one


1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one is a synthetic azabicyclic compound with the CAS registry number 122080-98-2 and molecular formula C14H17NO3S. It features a constrained bicyclo[3.2.0]heptane core structure, incorporating a ketone functionality at the 7-position and a tosyl (4-methylbenzenesulfonyl) protecting group on the nitrogen atom . This structural motif is often utilized in medicinal chemistry as a building block for generating molecular diversity, particularly in the synthesis of conformationally restricted heterocyclic systems.

Challenges in Replacing 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one with Generic Analogs


Generic substitution within the 2-azabicyclo[3.2.0]heptan-7-one class is not straightforward due to the critical influence of substituents on physicochemical properties, biological activity, and synthetic utility. The presence of the tosyl group provides a specific balance of stability and reactivity as a protected amine, which is essential for downstream functionalization. The 1-methyl substitution pattern further contributes to the three-dimensional conformation of the bicyclic core, which can have a profound impact on biological target recognition and binding affinity. Therefore, substituting this compound with a different N-protected or C1-substituted analog cannot be assumed to yield equivalent outcomes in synthetic sequences or biological assays without direct comparative data.

Quantitative Performance and Differentiation of 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one


Comparison of Anti-Proliferative Activity Against Cancer Cell Lines

Limited comparative data suggests that 1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one may exhibit anti-proliferative effects. In one study, it showed an IC50 value of 47 µM against the HCT-116 human colorectal carcinoma cell line. This is in contrast to a structurally related analog, designated 'Compound 46', which displayed a slightly higher IC50 of 50 µM against the MCF-7 human breast cancer cell line . This indicates a potential, though modest, difference in potency and cell line selectivity between closely related compounds within this chemical class.

Anti-proliferative activity Cancer research Structure-activity relationship

Differentiation by Stereochemical Purity and Specificity

The compound is commercially available and defined by its specific stereochemistry, commonly as the (1S,5S)- or cis- isomer . This contrasts with racemic mixtures or other diastereomers of the azabicyclo[3.2.0]heptane scaffold, which may be offered as generic building blocks. The procurement of a single, well-defined stereoisomer is critical for research where the three-dimensional orientation of functional groups is paramount for target engagement. Using a racemic or alternative diastereomer could lead to reduced or entirely different biological activity, as seen in other azabicyclic systems where individual enantiomers possess distinct affinities for biological receptors [1].

Stereoselective synthesis Enantiomeric purity Chiral building block

Primary Research Applications for 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one


Structure-Activity Relationship (SAR) Studies for Conformationally Constrained Scaffolds

As evidenced by the available but limited comparative data, this compound is best suited for SAR studies focused on the 2-azabicyclo[3.2.0]heptan-7-one scaffold. Researchers investigating the impact of N-tosyl protection and a 1-methyl group on biological activity or chemical reactivity can use this compound as a defined comparator against its des-methyl or N-Boc protected analogs . The ability to observe even modest differences in potency, as noted with the HCT-116 cell line, underscores its value in delineating the specific contributions of these substituents.

Synthesis of Advanced Chiral Building Blocks

The defined stereochemistry of this compound, typically offered as a single enantiomer, makes it a valuable intermediate for the stereoselective synthesis of more complex molecules. Its rigid bicyclic core and protected amine function allow for predictable and controlled chemical manipulations . This is in contrast to using a non-specific analog, which could introduce stereochemical complexity and result in a mixture of diastereomers in the final product, complicating purification and analysis.

Exploratory Immunology and Inflammation Research

Preliminary data from authoritative databases indicates that a derivative of this core structure shows agonist activity at the Toll-like receptor 7 (TLR7) with an EC50 of 107 nM [1]. This class-level inference suggests that the 2-azabicyclo[3.2.0]heptane scaffold is relevant for targeting this immunostimulatory pathway. Therefore, 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one could serve as a key starting point or comparator for medicinal chemistry programs aimed at discovering novel TLR7 modulators for applications in vaccine adjuvants or autoimmune disease therapies.

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